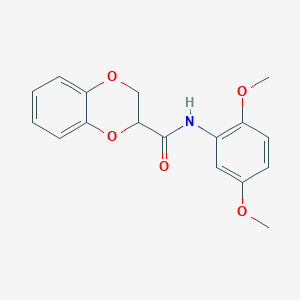![molecular formula C14H15N3OS B4889293 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. PD0325901 has been widely used as a research tool to investigate the role of the MAPK pathway in various biological processes.
Mécanisme D'action
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its inhibitory effect on the MAPK pathway by binding to the ATP-binding site of MEK enzymes. This binding prevents the phosphorylation of downstream targets, including the extracellular signal-regulated kinase (ERK) proteins. As a result, cell proliferation, differentiation, and survival are inhibited.
Biochemical and physiological effects:
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have a potent inhibitory effect on cell proliferation in various cancer cell lines. It has also been shown to induce differentiation in some cancer cells, leading to a more mature and less aggressive phenotype. In addition, 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have anti-inflammatory effects in some models, suggesting a potential therapeutic role in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several advantages as a research tool. It is a highly specific inhibitor of the MAPK pathway, which allows for the investigation of the role of this pathway in various biological processes. It is also a potent inhibitor, which allows for the study of the effects of pathway inhibition on cellular processes. However, there are also some limitations to its use. 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may have off-target effects, which could complicate the interpretation of experimental results. In addition, its potency may make it difficult to achieve the desired level of inhibition without causing toxicity.
Orientations Futures
There are several future directions for the use of 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in scientific research. One area of interest is the investigation of its potential therapeutic role in cancer. 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has shown promising results in preclinical studies as a potential treatment for various types of cancer. Another area of interest is the investigation of its role in inflammation and immune regulation. 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have anti-inflammatory effects in some models, suggesting a potential therapeutic role in inflammatory diseases. Finally, the development of more specific and potent inhibitors of the MAPK pathway may lead to further insights into the role of this pathway in cellular processes and disease.
Méthodes De Synthèse
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloropyrimidine with furfurylamine to yield 2-(furan-2-ylmethylamino)-4,6-dichloropyrimidine. This compound is then reacted with 4-methylthio-2,6-dimethylpyrimidine to obtain 7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been extensively used in scientific research to investigate the role of the MAPK pathway in various biological processes. It has been shown to inhibit the activity of the MAPK/ERK kinase (MEK) enzymes, which are upstream regulators of the MAPK pathway. This inhibition leads to the suppression of downstream signaling events, including cell proliferation, differentiation, and survival.
Propriétés
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-10(2)17(7-11-5-4-6-18-11)13-12(9)14(19-3)16-8-15-13/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMAQCLRSFRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)
![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)
![5-ethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B4889265.png)

![3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4889276.png)
![1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4889278.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4889281.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4889303.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)cyclohexyl(methyl)amine](/img/structure/B4889310.png)
![N-ethyl-N-methyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4889313.png)